molecular formula C15H25N3O3 B2676859 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide CAS No. 848908-26-9

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide

Cat. No.: B2676859
CAS No.: 848908-26-9
M. Wt: 295.383
InChI Key: RLWGUFYIPQEICT-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide is a synthetic organic compound belonging to the spirohydantoin class, characterized by a unique spirocyclic core that connects a hydantoin ring to a cyclohexane ring . This specific molecular architecture is of significant interest in various scientific research applications, particularly in medicinal chemistry and drug discovery. The compound's mechanism of action is believed to involve interaction with specific enzymatic targets or receptors, a characteristic often explored in spirohydantoin derivatives for modulating biological pathways . Similar compounds within this family are investigated for their potential biological activities, which may include antimicrobial and anticancer properties, making them valuable scaffolds for developing novel therapeutic agents . Furthermore, the structural features of the spiro[4.5]decane core have been associated with research into pathologies like atherosclerosis, highlighting its relevance in cardiovascular and metabolic disease studies . This product is offered as a high-purity building block for chemical synthesis and biological screening. It is strictly for research purposes in laboratory settings and is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols while handling this compound.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-11(2)6-9-16-12(19)10-18-13(20)15(17-14(18)21)7-4-3-5-8-15/h11H,3-10H2,1-2H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWGUFYIPQEICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C(=O)C2(CCCCC2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable diamine with a diketone to form the diazaspirodecane core. This is followed by the introduction of the acetamide group through acylation reactions. The final step involves the attachment of the isopentyl group via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, pH, and solvent system to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for targeting specific diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The diazaspirodecane core plays a crucial role in its binding affinity and specificity, while the isopentyl group may enhance its lipophilicity and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
  • 4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
  • Methyl 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate

Uniqueness

Compared to similar compounds, 2-(2,4-Dioxo-1,3-diazaspiro[45]decan-3-yl)-N-isopentylacetamide stands out due to the presence of the isopentyl group, which can significantly influence its chemical properties and biological activity

Biological Activity

2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the class of spirohydantoins, which are known for their diverse pharmacological properties.

Chemical Structure

The molecular structure of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide includes a spirocyclic framework characterized by a diazaspirodecane core. The presence of the dioxo and acetamide groups contributes to its reactivity and biological interactions. Below is a summary of its chemical properties:

PropertyValue
IUPAC Name2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide
Molecular FormulaC₁₆H₂₁N₃O₃
Molecular Weight303.36 g/mol
CAS NumberNot explicitly listed

The biological activity of this compound primarily arises from its interaction with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. The spirohydantoin core is known for its ability to modulate biological functions through enzyme inhibition or receptor binding, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds within the spirohydantoin class exhibit significant antimicrobial activity. Preliminary studies suggest that 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Activity

There is growing interest in the anticancer potential of spirocyclic compounds. Some studies have reported that similar compounds demonstrate cytotoxic effects against various cancer cell lines. The specific mechanisms may involve apoptosis induction or cell cycle arrest, although detailed studies focusing on this compound are still limited.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several spirohydantoin derivatives against gram-positive and gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that modifications to the core structure could enhance activity.

Investigation into Anticancer Properties

In vitro assays have been conducted using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results showed that these compounds could induce apoptosis in a dose-dependent manner. Further research is necessary to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide, it is useful to compare it with other related compounds:

Compound NameBiological ActivityNotes
4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl esterAntimicrobialSimilar structural features
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dioneAnticancerExhibits cytotoxicity against cancer cells

Q & A

Q. What are the standard synthetic routes for 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the spirocyclic core via cyclization of hydantoin derivatives or diazaspiro precursors. For example:

Core formation: Cyclization of hydantoin intermediates using reagents like phosgene or carbonyldiimidazole under anhydrous conditions .

Functionalization: Introduction of the isopentylacetamide group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .

Purification: Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key challenges include optimizing reaction yields for sterically hindered intermediates and minimizing side reactions during cyclization.

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer: A combination of spectroscopic and crystallographic techniques is employed:
  • NMR spectroscopy: 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., spirocyclic ring protons at δ 1.8–2.5 ppm) .
  • Mass spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 323.17) .
  • X-ray crystallography: Single-crystal diffraction (using SHELXL for refinement) to resolve the spirocyclic geometry and hydrogen-bonding networks (e.g., P21_1/c space group, β-angle ~98–105°) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer: Initial screening focuses on target-agnostic assays:
  • Antimicrobial activity: Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC determination via broth microdilution .
  • Enzyme inhibition: Fluorescence-based assays (e.g., protease or kinase inhibition) to identify potential biochemical targets .
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can contradictions in crystallographic data for spirocyclic compounds like this one be resolved?

  • Methodological Answer: Discrepancies in unit cell parameters or hydrogen-bonding patterns can arise due to polymorphism or solvent effects. Strategies include:
  • Multi-temperature XRD: Collect data at 100 K and 298 K to assess thermal stability and dynamic disorder .
  • Complementary spectroscopy: Correlate XRD data with solid-state NMR or IR spectroscopy to validate hydrogen-bond donor/acceptor sites .
  • Computational validation: DFT calculations (e.g., Gaussian09) to compare experimental and theoretical bond lengths/angles .

Q. What advanced strategies optimize the compound's pharmacokinetic profile for CNS-targeted applications (e.g., anticonvulsant studies)?

  • Methodological Answer: To enhance blood-brain barrier (BBB) penetration:

Lipophilicity optimization: Introduce electron-withdrawing groups (e.g., fluorine) to adjust logP values (target: 2–3) while retaining spirocyclic rigidity .

Prodrug design: Synthesize ester derivatives (e.g., tert-butyl esters) for improved solubility and in vivo hydrolysis .

In silico modeling: Molecular dynamics (MD) simulations (e.g., GROMACS) to predict BBB permeability and P-glycoprotein interactions .

Q. How do substituents on the spirocyclic ring influence biological activity?

  • Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation:
  • Substituent libraries: Synthesize derivatives with methyl, fluoro, or methoxy groups at the 8-position of the spiro ring .
  • Biological testing: Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2 or GABA transaminase) to identify key pharmacophores .
  • Crystallographic analysis: Resolve binding modes via protein-ligand co-crystallography (e.g., with human serum albumin) to map steric and electronic interactions .

Q. What methodologies address contradictory results in antimicrobial vs. cytotoxic activity data?

  • Methodological Answer: To resolve conflicts between efficacy and toxicity:
  • Selectivity index (SI) calculation: SI = IC50_{50}(cytotoxicity)/MIC(antimicrobial). Prioritize compounds with SI >10 .
  • Mechanistic studies: RNA-seq or proteomics to identify off-target effects in mammalian cells .
  • Dose-response refinement: Use Hill slope analysis to differentiate between specific and non-specific interactions .

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